6:2 Cl-PFAES

Description

Properties

CAS No. |

756426-58-1 |

|---|---|

Molecular Formula |

C8HClF16O4S |

Molecular Weight |

532.58 g/mol |

IUPAC Name |

2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |

InChI |

InChI=1S/C8HClF16O4S/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28/h(H,26,27,28) |

InChI Key |

GGOUUEMCWBTDMT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

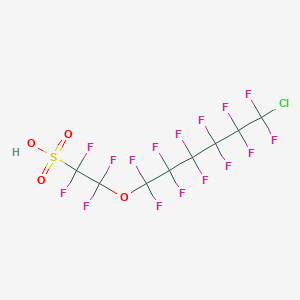

what is the chemical structure of 6:2 Cl-PFAES

An In-depth Technical Guide to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (6:2 Cl-PFAES)

Introduction

6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (this compound), also known by its trade name F-53B, is a synthetic per- and polyfluoroalkyl substance (PFAS) that has been used as a replacement for perfluorooctanesulfonate (B1231939) (PFOS), particularly in the electroplating industry in China.[1][2][3] It is utilized as a mist suppressant to reduce airborne chromium emissions.[3] Structurally, it is an ether-sulfonate, which distinguishes it from legacy PFAS like PFOS.[1][4] Despite being introduced as a potentially safer alternative, emerging research indicates that this compound exhibits significant environmental persistence, bioaccumulation potential, and toxicity, in some cases exceeding that of PFOS.[5][6][7] This has raised concerns about its environmental and human health risks.[6]

Chemical Structure

The chemical structure of this compound is characterized by a six-carbon perfluorinated chain linked via an ether oxygen to a two-carbon perfluorinated chain, which is terminated by a sulfonate group. A chlorine atom is substituted on the terminal carbon of the six-carbon chain.[1][4] It is commonly available as a potassium salt.[1][8][9]

IUPAC Name: 2-[(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy]-1,1,2,2-tetrafluoro-ethanesulfonic acid[9] Potassium Salt IUPAC Name: potassium 2-[(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy]-1,1,2,2-tetrafluoroethanesulfonate[10] SMILES: O=S(C(F)(C(F)(OC(F)(C(F)(C(F)(C(F)(C(F)(C(F)(Cl)F)F)F)F)F)F)F)F)(O[K])=O[8] Canonical SMILES: C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 73606-19-6 (for potassium salt) | [8][9] |

| Molecular Formula | C8ClF16KO4S | [8][10] |

| Molecular Weight | 570.67 g/mol | [8][10] |

| Appearance | Colorless to off-white solid | [8][10] |

| Purity | ≥98.0% | [10] |

| Log Kow | 5.29 | [5] |

| Predicted Bioaccumulation Factor (BAF) | 3.81 | [5] |

Comparative Data with PFOS

The properties and toxicological effects of this compound are often compared to those of PFOS, the compound it was designed to replace.

| Parameter | This compound | PFOS | Reference |

| Log Kow | 5.29 | 4.49 | [5] |

| Predicted BAF | 3.81 | 3.28 | [5] |

| Binding Affinity to Human Serum Albumin (Kd) | 16.7 µM | 30.7 µM | [7] |

| Cytotoxicity to Pancreatic β cells | More toxic than PFOS | - | [6][11] |

Experimental Protocols

Subchronic Oral Toxicity Study in Rats

A 28-day oral toxicity study of this compound (F-53B) was conducted in Sprague Dawley rats.[12]

-

Test Substance: F-53B (CAS No.: 73606-19-6, purity ≥ 99%) was obtained from ALFA Chemistry Protheragen Inc. (Ronkonkoma, NY, USA).[1]

-

Vehicle: The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO, purity > 99.9%, Sigma-Aldrich, St. Louis, MO, USA) to prepare a stock solution. The working solution was obtained by dilution in distilled water. The final concentration of DMSO was 0.01% in both vehicle control and treatment groups.[1]

-

Dosing: F-53B was administered orally once daily to male and female rats for 28 days at doses of 5, 20, and 100 mg/kg/day.[12]

-

Observations: Parameters such as changes in serum thyroid hormone levels and thyroid gland histology were evaluated.[1]

In Vitro Cytotoxicity and Mechanistic Studies

The cytotoxic effects of this compound were investigated in mouse insulinoma β cells (β-TC-6).[6][11]

-

Cell Viability Assays: Cell Counting Kit-8 (CCK-8) and trypan blue staining were used to assess cell viability following exposure to this compound.[6][11]

-

Apoptosis Assay: Apoptosis was quantified to determine the extent of programmed cell death induced by the compound.[6][11]

-

Oxidative Stress Measurement: Levels of reactive oxygen species (ROS) and malondialdehyde (MDA), along with superoxide (B77818) dismutase (SOD) activity, were measured to evaluate the induction of oxidative stress.[6][11]

-

ROS Scavenging Experiment: N-acetyl-L-cysteine (NAC) was used as a ROS scavenger to determine if oxidative stress was a key mechanism in this compound-induced cell death.[6][11]

-

Transcriptomic Analysis: RNA sequencing was performed to identify changes in gene expression, particularly those related to the oxidative phosphorylation pathway and diabetes-related genes.[6][11]

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity of this compound with specific proteins.[13]

-

Software: AutoDock Vina software (v1.2) was used for the molecular docking analysis.[13]

-

Ligand and Protein Structures: The structure of this compound (F-53B) was downloaded from the PubChem database. The structure of the target protein, such as α-synuclein, was obtained from the RCSB Protein Data Bank.[13]

-

Procedure: The software was used to predict the binding affinity and mode of interaction between this compound and the target protein.[13]

Signaling Pathways and Logical Relationships

Toxicological Mechanism of this compound in Pancreatic β-cells

The following diagram illustrates the proposed mechanism of this compound-induced toxicity in pancreatic β-cells, leading to disruptions in glucose metabolism.

Caption: Proposed mechanism of this compound toxicity in pancreatic β-cells.

Comparative Environmental Fate of this compound and PFOS

This diagram outlines the environmental distribution and bioaccumulation potential of this compound in comparison to PFOS.

Caption: Environmental pathways and bioaccumulation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 756426-58-1 | Benchchem [benchchem.com]

- 5. Next generation per- and poly-fluoroalkyl substances: Status and trends, aquatic toxicity, and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative cytotoxicity and toxicological mechanisms of this compound and PFOS in pancreatic β cells: implications for glucose metabolism disruption - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. Interactions of Perfluorooctanesulfonate and 6:2 Chlorinated Polyfluorinated Ether Sulfonate with Human Serum Albumin: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Comparative cytotoxicity and toxicological mechanisms of this compound and PFOS in pancreatic β cells: implications for glucose metabolism disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonic Acid (6:2 Cl-PFAES)

For Researchers, Scientists, and Drug Development Professionals

Substance Identification and Physicochemical Properties

6:2 Chlorinated Polyfluoroalkyl Ether Sulfonic Acid (6:2 Cl-PFAES) is a member of the per- and polyfluoroalkyl substance (PFAS) family. It is characterized by a six-carbon perfluorinated chain, an ether linkage, and a terminal sulfonic acid group, with a chlorine atom substituting a fluorine atom on the sixth carbon. This substance is also widely known by its trade name, F-53B. Due to its surfactant properties and as a replacement for perfluorooctanesulfonic acid (PFOS), it has been used as a mist suppressant in the electroplating industry, particularly in China[1].

There are two primary forms of this compound cited in the literature, the sulfonic acid form and its corresponding potassium salt. It is crucial to distinguish between the two, as they have different CAS numbers and molecular weights.

Table 1: Chemical Identity of this compound and its Potassium Salt

| Identifier | This compound (Acid Form) | This compound (Potassium Salt) |

| IUPAC Name | 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid | potassium 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate |

| CAS Number | 756426-58-1 | 73606-19-6[2][3][4] |

| Synonyms | F-53B, 6:2 Cl-PFESA, 9Cl-PF3ONS | F-53B, C8 Cl-PFESA, 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate |

| Molecular Formula | C₈HClF₁₆O₄S | C₈ClF₁₆KO₄S |

| Molecular Weight | 532.58 g/mol | 570.67 g/mol [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Colorless to off-white solid[2] | For the potassium salt. |

| Solubility | In DMSO: 100 mg/mL (175.23 mM) | For the potassium salt. Requires ultrasonic assistance. |

| Storage | Store at room temperature, keep dry and cool. In solvent: -80°C for 2 years, -20°C for 1 year[2]. | For the potassium salt. |

Toxicological Data

This compound has been shown to interact with several key biological pathways, exhibiting endocrine-disrupting properties. Its toxicity profile is an area of active research, with studies indicating effects on the reproductive, thyroid, and metabolic systems.

Table 3: Summary of Quantitative Toxicological Data for this compound

| Parameter | Value | System/Assay | Source |

| Estrogen Receptor Binding (IC₅₀) | ERα: 99.3 µM, ERβ: 63.4 µM | Human receptors | [5] |

| Thyroid Disruption | Reduced serum T3 and T4 | In vivo study in Sprague Dawley rats (28 days oral administration at 5, 20, and 100 mg/kg/day) | [1][3][4] |

| Reproductive Toxicity | Elevated serum estradiol (B170435) and vitellogenin | Adult male zebrafish | |

| Hepatotoxicity | Increased relative liver weight and lipid accumulation | Male mice (56 days exposure at 0.2 and 1 mg/kg/day) |

Environmental Fate and Occurrence

As a result of its industrial use, this compound has been detected in various environmental compartments and biota, indicating its persistence and potential for long-range transport.

Table 4: Environmental Concentrations of this compound

| Matrix | Concentration Range | Location/Notes | Source |

| Arctic Wildlife | 0.023–0.27 ng/g | [1] | |

| Rivers (Western Countries) | 0.01–0.38 ng/L | [1] | |

| Industrial Wastewater | 43–112 µg/L | Electroplating industry | |

| Human Serum (China) | up to 5040 ng/mL | Occupational exposure |

Experimental Protocols

This section provides an overview of methodologies used to assess the biological activity of this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Luciferase Reporter Gene Assay

This assay is used to determine if this compound can activate PPARs, which are nuclear receptors involved in lipid metabolism.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for a specific PPAR isoform (e.g., PPARα or PPARγ).

-

A reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) upstream of a luciferase gene.

-

-

Treatment: Transfected cells are exposed to various concentrations of this compound. A known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ) is used as a positive control.

-

Measurement: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates that this compound has activated the PPAR, which then binds to the PPRE and drives the expression of the luciferase reporter gene.

-

Data Analysis: The results are typically expressed as a fold-change in luciferase activity relative to a vehicle control.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of this compound to bind to estrogen receptors (ERs), which can indicate potential endocrine-disrupting activity.

-

Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors (ERα and ERβ)[6].

-

Assay Principle: The assay measures the competition between this compound and a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the ERs in the cytosol preparation[6].

-

Procedure:

-

A constant amount of uterine cytosol and radiolabeled estradiol is incubated with increasing concentrations of unlabeled this compound.

-

After reaching equilibrium, the receptor-bound and free radiolabeled estradiol are separated. This can be achieved using methods like hydroxylapatite (HAP) precipitation[7].

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of this compound. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol, is then calculated from this curve[6].

In Vivo Thyroid Disruption Study in Rats

This protocol outlines a study to assess the effects of this compound on the thyroid hormone system in a rodent model.

-

Animal Model: Sprague Dawley rats are a commonly used strain for this type of study[1][3][4].

-

Dosing: this compound is administered orally once daily for a subchronic period (e.g., 28 days) at various dose levels (e.g., 5, 20, and 100 mg/kg/day)[1][3][4]. A vehicle control group receives the solvent only.

-

Sample Collection: At the end of the study period, blood samples are collected to measure serum levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH). The thyroid gland is also excised for histopathological examination.

-

Analysis:

-

Hormone Analysis: Serum hormone levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Histopathology: The thyroid gland is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for any morphological changes, such as follicular cell hyperplasia or hypertrophy.

-

-

Endpoint Evaluation: The key endpoints are changes in circulating thyroid hormone levels and any observed abnormalities in the thyroid gland tissue, which would indicate a disruption of the hypothalamic-pituitary-thyroid (HPT) axis.

Signaling Pathway Interactions

This compound has been shown to interfere with key endocrine signaling pathways. The following diagrams illustrate the putative mechanisms of action.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

This compound can act as an agonist for PPARs. Upon binding, the activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPREs in the promoter region of target genes, leading to the transcription of genes involved in lipid metabolism and adipogenesis[8][9].

Estrogen Receptor (ER) Pathway

Studies have demonstrated that this compound can bind to estrogen receptors. This binding can initiate a signaling cascade similar to that of endogenous estrogens. The ligand-receptor complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, modulating the expression of estrogen-responsive genes and potentially leading to estrogenic effects[5][10][11].

Thyroid Hormone Pathway Disruption

This compound can disrupt the thyroid hormone system through multiple mechanisms. It can competitively bind to the thyroid hormone transport protein, transthyretin (TTR), potentially displacing thyroid hormones and altering their circulating levels. Furthermore, it can act as an agonist at thyroid hormone receptors (TRs), improperly activating gene transcription and disrupting the sensitive feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis[12][13][14][15].

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Estrogenic Activity of Structurally Distinct PFASs Through Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chlorinated Polyfluoroalkylether Sulfonates Exhibit Similar Binding Potency and Activity to Thyroid Hormone Transport Proteins and Nuclear Receptors as Perfluorooctanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collection - Chlorinated Polyfluoroalkylether Sulfonates Exhibit Similar Binding Potency and Activity to Thyroid Hormone Transport Proteins and Nuclear Receptors as Perfluorooctanesulfonate - Environmental Science & Technology - Figshare [acs.figshare.com]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of 6:2 chlorinated polyfluorinated ether sulfonate

An In-depth Technical Guide to 6:2 Chlorinated Polyfluorinated Ether Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFESA), also known by its trade name F-53B, is a member of the per- and polyfluoroalkyl substance (PFAS) class of chemicals.[1][2] It has been widely used as a replacement for perfluorooctanesulfonic acid (PFOS), particularly in the electroplating industry in China.[3][4] Structurally, it is characterized by a six-carbon fluorinated chain, a chlorine atom, an ether linkage, and a sulfonate head group.[1] Due to its widespread use and persistence, 6:2 Cl-PFESA has been detected in various environmental matrices and human samples, raising concerns about its potential toxicity and bioaccumulation.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for their determination, and insights into the biological signaling pathways affected by 6:2 Cl-PFESA.

Data Presentation: Physical and Chemical Properties

Quantitative data for the physical and chemical properties of 6:2 Cl-PFESA are limited, with many available values being derived from computational models rather than direct experimental measurement. This is a common challenge for many PFAS compounds.[6] The following table summarizes the available data, specifying whether the values are predicted or experimental.

| Property | Value | Type | Reference(s) |

| IUPAC Name | 2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid | - | [1] |

| Synonyms | F-53B, 6:2 Cl-PFESA | - | [1] |

| CAS Number | 756426-58-1 | - | [1] |

| Molecular Formula | C8HClF16O4S | - | [1] |

| Molecular Weight | 532.58 g/mol | - | [1] |

| Physical State | Solid at 20 °C and 101.3 kPa | Predicted | [7] |

| Melting Point | 72.1 °C - 206 °C | Predicted | [7] |

| Boiling Point | 224 °C - 486 °C | Predicted | [7] |

| Vapor Pressure | 9.12 x 10⁻⁶ kPa at 25 °C | Predicted | [7] |

| Water Solubility | High, enhanced by the sulfonic acid functional group. Specific quantitative data is not available. | Qualitative | [1] |

| Log Kow | 4.38 - 4.79 | Predicted | [7] |

| Human Half-life | 15.3 years | Estimated | [4][8] |

Experimental Protocols

1. Determination of Water Solubility

The aqueous solubility of PFAS compounds can be determined using the shake-flask method (OECD Guideline 105).

-

Principle: A known amount of the substance is agitated in a known volume of water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.

-

Methodology:

-

An excess amount of 6:2 Cl-PFESA is added to a flask containing deionized water.

-

The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium.

-

After equilibration, the solution is allowed to stand to permit phase separation.

-

The aqueous phase is carefully sampled and filtered or centrifuged to remove any undissolved particles.

-

The concentration of 6:2 Cl-PFESA in the aqueous sample is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

2. Determination of n-Octanol/Water Partition Coefficient (Log Kow)

The n-octanol/water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its bioaccumulation potential. The HPLC method (OECD Guideline 117) is a common approach for PFAS.

-

Principle: The retention time of the test substance on a reversed-phase HPLC column is correlated with the known Log Kow values of a series of reference compounds.

-

Methodology:

-

A set of reference compounds with well-established Log Kow values is selected to calibrate the system.

-

The retention times of the reference compounds and 6:2 Cl-PFESA are determined using a reversed-phase HPLC column (e.g., C18) with an isocratic mobile phase (e.g., methanol/water mixture).

-

A calibration graph of log(retention time) versus Log Kow for the reference compounds is plotted.

-

The Log Kow of 6:2 Cl-PFESA is then interpolated from its measured retention time using the calibration graph.

-

3. Determination of Vapor Pressure

The vapor pressure of low-volatility substances like many PFAS can be measured using the Knudsen effusion method.

-

Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature. The vapor pressure can be calculated from this rate.

-

Methodology:

-

A small amount of 6:2 Cl-PFESA is placed in a Knudsen effusion cell, which is a small container with a precisely drilled orifice.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss from the cell is continuously monitored using a sensitive microbalance.

-

The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molecular weight of the substance, and the area of the orifice.

-

Mandatory Visualization: Signaling Pathways

6:2 Cl-PFESA has been shown to interact with and disrupt endocrine signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

PPAR Signaling Pathway Disruption by 6:2 Cl-PFESA

6:2 Cl-PFESA can act as an agonist for PPARs, which are nuclear receptors that play crucial roles in lipid metabolism and adipogenesis.[3][5] The binding of 6:2 Cl-PFESA to PPARs can lead to the transcription of target genes, potentially causing adverse health effects such as hepatotoxicity and metabolic disorders.

Caption: 6:2 Cl-PFESA activation of the PPAR signaling pathway.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption

Some studies suggest that PFAS, including potentially 6:2 Cl-PFESA, can disrupt the Hypothalamic-Pituitary-Gonadal (HPG) axis, which is critical for reproductive health. This disruption can interfere with the production and regulation of key sex hormones.

Caption: Potential disruption of the HPG axis by 6:2 Cl-PFESA.

Conclusion

6:2 Chlorinated Polyfluorinated Ether Sulfonate is an emerging contaminant with properties of persistence and bioaccumulation. While comprehensive experimental data on its physical and chemical characteristics are still being developed, existing information and predictive models provide valuable insights for researchers. Its interaction with key biological signaling pathways, such as the PPAR and potentially the HPG axis, highlights the need for further toxicological studies to fully understand its impact on human health and the environment. This guide serves as a foundational resource for professionals in research and drug development to inform their work on this and other related PFAS compounds.

References

- 1. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pfascentral.org [pfascentral.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. files.nc.gov [files.nc.gov]

- 8. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (6:2 Cl-PFAES): A Technical Guide

Introduction

6:2 Chlorinated Polyfluorinated Ether Sulfonate (6:2 Cl-PFAES), also known by its commercial name F-53B, is a synthetic per- and polyfluoroalkyl substance (PFAS) that has been utilized primarily as a mist suppressant in the electroplating industry, particularly as a replacement for perfluorooctane (B1214571) sulfonate (PFOS).[1][2] Its chemical structure consists of a six-carbon perfluorinated chain with a terminal chlorine atom, an ether linkage, and a two-carbon perfluorinated chain terminating in a sulfonate group. The potassium salt of this compound is the most common form.[3] This technical guide provides an in-depth overview of the plausible synthesis pathways for this compound, including detailed experimental protocols derived from analogous chemical transformations, quantitative data where available, and visual representations of the synthetic routes.

Plausible Synthesis Pathways

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not detailed in a single source, chemical literature on fluorinated compounds allows for the construction of chemically sound synthetic routes. The most probable pathway involves a multi-step process starting from a chlorinated perfluoroalkane, followed by the introduction of an ethoxy spacer and subsequent sulfonation.

A likely overall synthetic scheme is as follows:

-

Formation of a Chlorinated Perfluoroalkyl Iodide: Telomerization of tetrafluoroethylene (B6358150) (TFE) with a chlorinated chain transfer agent.

-

Synthesis of a Chlorinated Perfluoroalkanol: Reaction of the perfluoroalkyl iodide with an alcohol precursor.

-

Ethoxylation: Introduction of a two-carbon spacer via reaction with ethylene (B1197577) oxide.

-

Sulfonation and Neutralization: Conversion of the terminal hydroxyl group to a sulfonate and formation of the potassium salt.

Below are the detailed experimental protocols for each conceptual step, based on established methodologies for similar fluorochemicals.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane (Cl(CF₂)₆I)

This initial step involves the telomerization of tetrafluoroethylene (TFE) with a suitable chloro-iodo-alkane as a telogen. A plausible precursor is dichlorodiiodomethane.

Methodology:

A high-pressure autoclave is charged with dichlorodiiodomethane (CCl₂I₂) and a radical initiator such as azobisisobutyronitrile (AIBN). The autoclave is then cooled, evacuated, and charged with tetrafluoroethylene (TFE). The reaction mixture is heated to initiate the telomerization. The resulting mixture of telomers is then fractionally distilled to isolate the desired 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane.

| Parameter | Value |

| Reactants | Dichlorodiiodomethane, Tetrafluoroethylene |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Reaction Vessel | High-pressure autoclave |

| Temperature | 70-90 °C |

| Pressure | 10-30 bar |

| Purification | Fractional distillation |

Step 2: Synthesis of 8-Chloro-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-1-ol (Cl(CF₂)₆CH₂CH₂OH)

The perfluoroalkyl iodide from the previous step is reacted with ethylene in the presence of a radical initiator, followed by hydrolysis to yield the corresponding alcohol.

Methodology:

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane is placed in a high-pressure reactor. A radical initiator is added, and the reactor is pressurized with ethylene gas. The reaction is heated to initiate the addition of ethylene. The resulting iodo-adduct is then hydrolyzed using a suitable base (e.g., sodium sulfite) to yield the alcohol. The product is purified by distillation under reduced pressure.

| Parameter | Value |

| Reactants | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane, Ethylene |

| Initiator | AIBN or peroxide initiator |

| Hydrolysis Agent | Sodium sulfite (B76179) solution |

| Temperature | 80-100 °C |

| Pressure | 20-50 bar |

| Purification | Vacuum distillation |

Step 3: Synthesis of 2-((8-Chloro-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctyl)oxy)ethan-1-ol (Cl(CF₂)₆CH₂CH₂OCH₂CH₂OH)

The chlorinated perfluoroalkanol is then ethoxylated using ethylene oxide in the presence of a base catalyst.

Methodology:

8-Chloro-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-1-ol is charged into a reactor with a catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reactor is then pressurized with ethylene oxide at a controlled temperature. The reaction is typically carried out in a solvent such as dioxane or in the absence of a solvent. After the reaction is complete, the catalyst is neutralized, and the product is purified by distillation.

| Parameter | Value |

| Reactants | 8-Chloro-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-1-ol, Ethylene oxide |

| Catalyst | Sodium hydroxide or Potassium hydroxide |

| Temperature | 120-150 °C |

| Pressure | 2-5 bar |

| Purification | Distillation |

Step 4: Synthesis of Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (this compound)

The terminal hydroxyl group of the ethoxylated alcohol is converted to a sulfonate. This can be achieved through a two-step process: chlorosulfonation followed by hydrolysis and neutralization.

Methodology:

The ethoxylated alcohol is reacted with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator or under UV irradiation to form the corresponding chlorosulfate. This intermediate is then hydrolyzed with an aqueous base, such as potassium hydroxide, to yield the potassium sulfonate salt. The final product is typically purified by recrystallization.

| Parameter | Value |

| Reactants | 2-((8-Chloro-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctyl)oxy)ethan-1-ol, Sulfuryl chloride |

| Hydrolysis/Neutralization | Potassium hydroxide solution |

| Reaction Conditions | UV irradiation or radical initiator for chlorosulfonation |

| Purification | Recrystallization |

Logical Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the proposed synthesis pathway for this compound.

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

Due to the lack of a dedicated, published synthesis paper for this compound, a comprehensive table of quantitative data such as precise yields, purity, and spectroscopic data for each step is not available. The data presented in the experimental protocols are based on typical conditions for analogous reactions and should be considered as starting points for optimization. Researchers undertaking this synthesis would need to determine these parameters empirically.

Conclusion

References

F-53B: A Technical Overview of a Novel Perfluoroalkyl Substance

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

F-53B, commercially known as 6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFESA), has emerged as a significant substitute for perfluorooctane (B1214571) sulfonate (PFOS), particularly in the chrome plating industry.[1][2][3] This technical guide synthesizes the current scientific understanding of F-53B, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document details the physicochemical properties, summarizes key toxicological findings, outlines experimental protocols from pivotal studies, and visualizes associated biological pathways. As a compound with increasing environmental prevalence and a long biological half-life, a thorough understanding of F-53B is critical for environmental risk assessment and potential toxicological implications.[1][4]

Chemical Identity and Physicochemical Properties

F-53B is a complex chemical substance, with its primary component being potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate.[5] It is part of the broader group of per- and polyfluoroalkyl substances (PFAS) and is characterized by a fluorinated carbon chain.[6] The trade name F-53B can also refer to a mixture that includes 11-chloroeicosafluoro-3-oxaundecane-1-sulfonic acid as a minor component.[2][7]

| Property | Value | Source |

| Chemical Name | 6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFESA) | [1] |

| CAS Number | 73606-19-6 | [1][8] |

| Molecular Formula | C₁₆ClF₃₂O₄S⁻ (ion) | [9] |

| Primary Application | Chrome mist suppressant in the electroplating industry | [1][2] |

| Annual Production (China) | 30–40 metric tons | [1][8] |

| Biological Half-life (Human) | Up to 15.3 years | [1][3] |

Toxicological Profile

Recent studies have begun to elucidate the toxicological profile of F-53B, revealing a range of adverse effects in various biological systems. The compound has been shown to be toxic to microorganisms, and in animal models, it has been linked to thyroid dysfunction, nephrotoxicity, and neurodegenerative effects.

Ecotoxicity Data

| Organism | Endpoint | Value | Source |

| Escherichia coli | 24-hour IC₅₀ | 23.56 mg/L | [1] |

| Adult Zebrafish (Danio rerio) | 96-hour LC₅₀ | 24.7 mg/L | [1] |

| Adult Zebrafish (Danio rerio) | 96-hour LC₅₀ | 15.5 mg/L | [4] |

Mammalian Toxicity Data

| Animal Model | Exposure Route | Doses | Observed Effects | Source |

| Sprague Dawley Rats | Oral (28 days) | 5, 20, and 100 mg/kg/day | Reduced serum triiodothyronine and thyroxine; follicular hyperplasia. | [8] |

| C57BL/6J Mice | Drinking water (8 weeks) | 0.057, 0.57, and 5.7 mg/L | Renal oxidative stress, inflammation, and fibrosis. | [10] |

| C. elegans | Exposure | 2, 10, and 50 ng/L | Increased lipofuscin accumulation (aging biomarker); decreased locomotion. | [11] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the toxicological effects of F-53B.

E. coli Growth Inhibition Assay

-

Strain and Reagents : Escherichia coli (ATCC 9080) was used. F-53B (purity ≥ 99%) was dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and ultrapure water to prepare a stock solution, which was then filter-sterilized. The final DMSO concentration in the assay medium was kept below 0.6% (v/v).[1]

-

Procedure : The toxicity of F-53B to E. coli was assessed by monitoring the growth curve at various concentrations (0, 0.1, 1, 10, 50, 100, 200, and 300 mg/L). The optical density at 600 nm (OD₆₀₀) was measured at predetermined time intervals until the stationary phase was reached. The 24-hour half-maximal growth inhibition concentration (IC₅₀) was then calculated.[1]

Subchronic Oral Toxicity Study in Rats

-

Test Substance Preparation : F-53B (purity ≥ 99%) was dissolved in DMSO to create a stock solution. The working solution was prepared by diluting the stock in distilled water, with a final DMSO concentration of 0.01%.[8]

-

Animal Model and Dosing : Male and female Sprague Dawley rats were administered F-53B orally once daily for 28 days at doses of 5, 20, and 100 mg/kg/day.[8]

-

Endpoint Analysis : Following the exposure period, serum concentrations of thyroid hormones (triiodothyronine and thyroxine) were measured. The thyroid gland was examined for histopathological changes, and the expression of proteins related to thyroid hormone biosynthesis was assessed.[8]

Nephrotoxicity Study in Mice

-

Animal Model and Exposure : C57BL/6J mice were provided with drinking water containing F-53B at concentrations of 0, 0.057, 0.57, and 5.7 mg/L for a duration of 8 weeks.[10]

-

Analysis : After the exposure period, the kidneys were examined for markers of oxidative stress, inflammation, and fibrosis. The expression of biochemical markers associated with these conditions was analyzed.[10]

Signaling Pathways and Workflows

The following diagrams illustrate key biological pathways implicated in F-53B-induced toxicity and a conceptual workflow for its environmental degradation.

Caption: Proposed pathway for F-53B-induced nephrotoxicity in mice.[10]

Caption: Conceptual workflow for the degradation of F-53B in industrial wastewater.[12][13]

Conclusion

F-53B is a perfluoroalkyl substance of growing concern due to its widespread industrial use, environmental persistence, and potential for bioaccumulation. The available toxicological data indicate that F-53B can induce a range of adverse health effects, including endocrine disruption and organ damage. For researchers and professionals in drug development, an awareness of such emerging environmental contaminants is crucial, as they can have unforeseen interactions with biological systems and therapeutic agents. Further research is warranted to fully characterize the toxicological profile of F-53B and to develop effective strategies for its environmental remediation.

References

- 1. mdpi.com [mdpi.com]

- 2. esaa.org [esaa.org]

- 3. Human exposure to F-53B in China and the evaluation of its potential toxicity: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. epa.gov [epa.gov]

- 8. Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. F-53B (14:2 Cl-PFAES) ion | C16ClF32O4S- | CID 162679411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6:2 chlorinated polyfluoroalkyl ether sulfonate (F-53B) induced nephrotoxicity associated with oxidative stress, inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Sources and Analysis of 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonic Acid (6:2 Cl-PFAES)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 chlorinated polyfluoroalkyl ether sulfonic acid (6:2 Cl-PFAES), also known by its trade name F-53B, is an emerging per- and polyfluoroalkyl substance (PFAS) of significant environmental concern.[1][2][3] It has been widely used, particularly in China, as a replacement for perfluorooctanesulfonate (B1231939) (PFOS) in the electroplating industry as a mist suppressant since the 1970s.[1][2][4] Initially marketed as a less persistent and bioaccumulative alternative to PFOS, recent evidence suggests that this compound poses a significant risk to environmental and human health.[1][5] It has been detected globally in various environmental matrices, including water, soil, sediment, and biota, even in remote locations like the Arctic, indicating its potential for long-range transport.[1][4][5][6][7] This guide provides a comprehensive overview of the environmental sources, contamination levels, and analytical methodologies for this compound.

Primary Environmental Sources

The primary pathway for this compound to enter the environment is through industrial activities and subsequent wastewater discharge.

2.1 Industrial Discharge: The Electroplating Industry

The main industrial application and primary emission source of this compound is its use as a chromium mist suppressant in the electroplating industry.[1][8] The commercial product, known as F-53B, contains approximately 70% this compound and 30% of its 8:2 homologue as a byproduct.[6][7] In China, the annual usage of these alternative mist suppressants was estimated to be 30–40 tons in 2009.[1][4] Direct discharges from these facilities can lead to high local concentrations in receiving water bodies.[1]

2.2 Wastewater Treatment Plants (WWTPs)

Municipal and industrial wastewater treatment plants (WWTPs) are significant point sources for the release of this compound into the aquatic environment.[9][10] Due to its chemical stability and hydrophobicity, conventional WWTP processes have shown limited efficiency in removing this compound, with some studies reporting removal rates of only 15-35%.[8][11] Consequently, WWTP effluent often contains notable concentrations of the compound, contributing to its widespread presence in surface waters.[9][11]

2.3 Atmospheric Transport and Deposition

The detection of this compound in remote environments, such as in the livers of Arctic wildlife, strongly suggests that atmospheric transport is a key pathway for its global distribution.[1][5][6][7] While oceanic advection plays a role, it is believed that only a small percentage of this compound is transported to remote locations via this route.[1][5] Atmospheric deposition, following volatilization from industrial sources or contaminated waters, is considered a crucial mechanism for its long-range transport and subsequent contamination of soil and water in distant areas.[1][5] Concentrations have been detected in atmospheric particulate matter, with levels ranging from not detected to 1.12 pg/m³.[12]

Quantitative Data on Environmental Contamination

The following tables summarize the reported concentrations of this compound across various environmental matrices.

Table 1: Concentration of this compound in Water

| Water Source | Location | Concentration Range | Reference |

| Industrial Wastewater (Influent) | China | up to 13.4 mg/L | [8] |

| Industrial Effluent | China | 10–50 ng/L | [9] |

| Municipal WWTP Effluent | Hangzhou Bay, China | 16.1–152 ng/L | [11] |

| Freshwater | China | 2–30 ng/L | [1] |

| Drinking Water | Yangtze River Delta, China | up to 0.18 ng/L | [13][14] |

| Rivers | Western Countries | 0.01–0.38 ng/L | [4] |

Table 2: Concentration of this compound in Soil, Sediment, and Sludge

| Matrix | Location | Concentration Range | Reference |

| Municipal Sewage Sludge | China | Geometric Mean: 2.15 ng/g dw | [2][3] |

| Landfill Soil | Hangzhou, China | 0.28 to 33.7 ng/g | [3] |

Table 3: Concentration of this compound in Biota

| Species | Tissue | Location | Concentration Range | Reference | | --- | --- | --- | --- | | Freshwater Fish (4 species) | Various tissues | Poyang Lake, China | Median: 0.046–6.0 ng/g ww |[15] | | Marine Mammals (Polar bears, killer whales, ringed seals) | Liver | Arctic | up to 0.27 ng/g |[1][4][5] | | Black-spotted Frogs | Liver | China (near fluorochemical industries) | Part of ΣPFAS (up to 54.28 ng/g ww) |[16] |

Experimental Protocols for Analysis

The standard analytical approach for the quantification of this compound in environmental samples involves sample preparation followed by instrumental analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1 Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte before instrumental analysis.

-

Water Samples: The most common technique is Solid-Phase Extraction (SPE) .

-

Sorbent: Weak anion exchange (WAX) cartridges are frequently used.

-

General Procedure:

-

Water samples (typically 250-500 mL) are filtered to remove particulate matter.

-

An isotopically labeled internal standard is added to the sample.

-

The sample is passed through a pre-conditioned WAX cartridge, where this compound is adsorbed.

-

Interferences are washed from the cartridge using a series of solvents (e.g., acetate (B1210297) buffer, methanol).

-

The target analyte is eluted from the cartridge, typically with a basic methanolic solution (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).

-

The eluate is evaporated and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

-

-

-

Soil, Sediment, and Sludge Samples: Extraction is required to move the analyte from the solid matrix into a solvent.

-

General Procedure:

-

Samples are typically freeze-dried and homogenized.

-

An internal standard is added to a subsample (e.g., 1-5 grams).

-

Extraction is performed using a solvent mixture, often alkaline methanol, with methods such as sonication or pressurized liquid extraction.

-

The extract is centrifuged, and the supernatant is collected.

-

The extract is then diluted and cleaned up using a dispersive SPE step or a cartridge-based SPE method similar to that for water samples before being concentrated and reconstituted for analysis.

-

-

-

Biota Samples:

-

General Procedure:

-

Tissue samples are homogenized.

-

An internal standard is added.

-

Extraction is typically carried out using acetonitrile (B52724) or alkaline methanol. Protein precipitation is often a key step.[17]

-

The mixture is vortexed and centrifuged.

-

The supernatant is collected and subjected to further cleanup using SPE to remove lipids and other biological interferences before analysis.

-

-

4.2 Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the selective and sensitive quantification of PFAS, including this compound.[17][18][19]

-

Chromatography:

-

Technique: Ultra-High-Performance Liquid Chromatography (UHPLC) is commonly used for its speed and resolution.[20]

-

Column: Reversed-phase columns, such as C18, are typically employed.[19]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with ammonium acetate or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.

-

Key Fragments: Characteristic fragments for identifying this compound include m/z 79.95736 [SO₃]⁻ and m/z 82.96085 [SO₂F]⁻.[14]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the environmental pathways and analytical processes related to this compound.

Caption: Environmental pathways of this compound from industrial sources to human exposure.

Caption: General experimental workflow for the analysis of this compound.

Caption: Simplified signaling pathway showing this compound interaction with PPARs.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant of emerging concern. Its primary sources are industrial, particularly from the electroplating sector, with wastewater treatment plants acting as significant conduits to the aquatic environment. The detection of this compound in remote ecosystems highlights the importance of atmospheric transport in its global distribution. Although marketed as a safer alternative to PFOS, studies indicate that this compound exhibits considerable bioaccumulation potential and can interfere with biological signaling pathways, such as the PPARs pathway, raising concerns about its potential health risks.[15][21] Standardized analytical methods using LC-MS/MS are crucial for monitoring its presence in the environment and assessing human exposure. Continued research and monitoring are essential to fully understand the environmental fate, toxicity, and long-term impacts of this PFOS replacement compound.

References

- 1. Next generation per- and poly-fluoroalkyl substances: Status and trends, aquatic toxicity, and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchers.usask.ca [researchers.usask.ca]

- 6. alsglobal.com [alsglobal.com]

- 7. alsglobal.com [alsglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. iwaponline.com [iwaponline.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. egusphere.copernicus.org [egusphere.copernicus.org]

- 13. Occurrence, Sources, and Prioritization of Per- and Polyfluoroalkyl Substances (PFASs) in Drinking Water from Yangtze River Delta, China: Focusing on Emerging PFASs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Bioaccumulation, tissue distribution, and maternal transfer of novel PFOS alternatives (6:2 Cl-PFESA and OBS) in wild freshwater fish from Poyang Lake, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oaepublish.com [oaepublish.com]

- 17. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 19. shodexhplc.com [shodexhplc.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (6:2 Cl-PFAES) Concentrations in Surface Water and Sediment

For Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (6:2 Cl-PFAES), commercially known as F-53B, has been identified as a significant emerging contaminant in aquatic environments.[1][2] Used as a replacement for perfluorooctanesulfonate (B1231939) (PFOS), particularly in the metal plating industry in China, its presence in surface water and sediment has drawn increasing attention due to its persistence and potential for bioaccumulation.[1][3][4] This technical guide provides a comprehensive overview of reported concentrations of this compound in surface water and sediment, details the experimental protocols for its analysis, and illustrates key environmental processes.

Data Presentation: Concentrations of this compound

The following tables summarize the quantitative data on this compound concentrations in surface water and sediment from various studies.

Table 1: Concentrations of this compound in Surface Water

| Location | Concentration Range | Mean/Median Concentration | Reference |

| East China Sea | 0.58 - 47 pg/L | - | [5] |

| Qiantang River-Hangzhou Bay, China | 0.79 - 57 ng/L | 11 ng/L (mean) | [6][7] |

| Rivers in China (general) | up to 30 ng/L | 2 - 29 ng/L (average) | [4] |

| Yangtze River Delta, China (drinking water) | up to 0.18 ng/L | - | [8] |

| Various Countries (Global Surface Waters) | - | 0.31 ng/L (median) | [9] |

| River Water, China | up to 7.6 µg/L | - | [1] |

| Industrial Wastewater, China | up to 112 µg/L | - | [1] |

| Rivers in Western Countries | 0.01 - 0.38 ng/L | - | [10] |

Table 2: Concentrations of this compound in Sediment

| Location | Concentration Range | Mean Concentration | Reference |

| East China Sea | - | [5] | |

| Qiantang River-Hangzhou Bay, China | 0.19 - 16 ng/g dw | 4.3 ng/g dw | [6][7] |

| Sewage Sludge, China | 2.15 ng/g dw | - | [3] |

Experimental Protocols

The analysis of this compound in environmental matrices typically involves sample extraction followed by instrumental analysis using liquid chromatography coupled with mass spectrometry.

Sample Collection

-

Surface Water: Grab samples of surface water are collected from various points along a river, bay, or sea.

-

Sediment: Surface sediment samples (e.g., top 0-10 cm) are collected using a grab sampler.

Sample Preparation

-

Water Samples:

-

Filtration: Water samples are typically filtered to separate suspended particulate matter.

-

Solid-Phase Extraction (SPE): The filtered water is passed through an SPE cartridge, often a weak anion exchange (WAX) type, to extract the this compound.[11]

-

Elution: The cartridge is then eluted with a suitable solvent (e.g., methanol (B129727) or a mixture of solvents) to recover the analyte.

-

Concentration: The eluate is concentrated, often under a gentle stream of nitrogen, to a small volume before analysis.

-

-

Sediment Samples:

-

Freeze-drying and Homogenization: Sediment samples are typically freeze-dried and then ground into a fine, homogenous powder.

-

Extraction: A subsample of the dried sediment is extracted with an organic solvent (e.g., methanol or acetonitrile) using techniques such as ultrasonication or accelerated solvent extraction.

-

Cleanup: The extract is centrifuged, and the supernatant is cleaned up using SPE to remove interfering substances.

-

Concentration: The cleaned extract is concentrated before instrumental analysis.

-

Instrumental Analysis

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard analytical technique.[11][12]

-

Separation: A C18 analytical column is commonly used to separate this compound from other compounds in the sample extract.[11]

-

Detection: The mass spectrometer is operated in negative ion mode, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Mandatory Visualizations

Caption: Analytical workflow for this compound in water and sediment.

Caption: Conceptual model of this compound environmental fate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Next generation per- and poly-fluoroalkyl substances: Status and trends, aquatic toxicity, and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Legacy and emerging poly- and perfluorochemicals in seawater and sediment from East China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging poly- and perfluoroalkyl substances in water and sediment from Qiantang River-Hangzhou Bay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence, Sources, and Prioritization of Per- and Polyfluoroalkyl Substances (PFASs) in Drinking Water from Yangtze River Delta, China: Focusing on Emerging PFASs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Atmospheric Transport and Deposition of 6:2 Chloro-perfluoroalkyl Ether Sulfonic Acid (6:2 Cl-PFAES): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 Chloro-perfluoroalkyl ether sulfonic acid (6:2 Cl-PFAES), a member of the per- and polyfluoroalkyl substances (PFAS) class, has emerged as a significant environmental contaminant of concern. Primarily used as a replacement for perfluorooctane (B1214571) sulfonate (PFOS), particularly in the metal plating industry in China, its detection in various environmental compartments, including the atmosphere, has raised questions about its long-range transport potential and deposition dynamics.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the atmospheric transport and deposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes involved. Its presence in remote locations such as the Arctic underscores its capacity for long-range atmospheric transport, making it a global environmental issue.[1]

Physicochemical Properties and Environmental Fate

Understanding the atmospheric journey of this compound begins with its physicochemical properties. With a chemical structure similar to PFOS, it exhibits persistence in the environment. Modeling studies and observational data suggest that this compound is not highly volatile; instead, it is predominantly associated with atmospheric particulate matter.[2] This association with particles is a key factor governing its atmospheric transport and subsequent deposition. The octanol-air partition coefficient (log KOA) for this compound is estimated to be high, further supporting its tendency to partition to atmospheric particles.

Atmospheric Concentrations of this compound

Quantitative data on the atmospheric concentrations of this compound are crucial for assessing human and environmental exposure. The available data, primarily from studies conducted in China, are summarized in the table below. It is important to note that research in other geographical regions, particularly Europe and North America, is limited, highlighting a significant data gap.

| Location | Matrix | Concentration Range (pg/m³) | Mean Concentration (pg/m³) | Year of Sampling | Reference |

| Dalian, China | Atmospheric Particulate Matter | 140 - 722 | Not Reported | 2006-2014 | [3] |

| Bohai Sea, China | Atmospheric Particulate Matter | <0.04 - 3.9 | 1.6 ± 1.2 | Not Reported | [3] |

| Coastal China | Total Suspended Particulate | nd - 1.12 | Not Reported | Not Reported | [4] |

| Great Lakes, USA | Not Specified | ND - 6.5 | Not Reported | Not Reported | ITRC 2023 |

nd: not detected; ND: Not Detected. Units for the Great Lakes study were not specified but are presumed to be pg/m³.

Atmospheric Deposition of this compound

The removal of this compound from the atmosphere occurs through wet and dry deposition. While specific deposition flux data for this compound are scarce, studies on PFAS in general indicate that wet deposition (i.e., scavenging by precipitation) is a more efficient removal pathway than dry deposition.[5] The presence of this compound in precipitation and its subsequent accumulation in terrestrial and aquatic ecosystems is a critical pathway for environmental contamination.

Experimental Protocols

Accurate and reliable measurement of this compound in atmospheric samples is essential for understanding its environmental fate. The following sections outline the typical methodologies employed in its sampling and analysis.

Atmospheric Sampling

High-volume air samplers are commonly used to collect atmospheric particulate matter for this compound analysis.

-

Sampling Media: Quartz fiber filters (QFF) are typically used to capture particulate matter.

-

Sampling Volume: Large volumes of air (e.g., several hundred cubic meters) are drawn through the filter over a 24-hour period to collect sufficient analyte for detection.

-

Quality Control: Field blanks are essential to assess potential contamination during sampling and handling.

Sample Preparation and Analysis

The analysis of this compound in atmospheric samples is predominantly carried out using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Extraction:

-

The collected quartz fiber filters are typically extracted with methanol (B129727) in an ultrasonic bath. This process is often repeated to ensure efficient recovery of the analyte.

-

-

Purification:

-

The methanol extracts are combined and concentrated under a gentle stream of nitrogen.

-

The concentrated extract is then purified using solid-phase extraction (SPE) with a cartridge such as Cleanert PestiCarb to remove interfering substances.[4]

-

-

Instrumental Analysis:

-

Chromatography: An ultra-high performance liquid chromatography (UHPLC) system equipped with a C18 column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 1.8 μm) is used for separation.[4]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) is used for detection and quantification.[4]

-

Quantification: Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response.

-

Visualizing Atmospheric Processes and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes in the atmospheric transport and deposition of this compound and the general workflow for its analysis.

References

Bioaccumulation Potential of 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonates (6:2 Cl-PFAES) in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFAES), a prominent member of the emerging class of per- and polyfluoroalkyl substances (PFAS), has garnered significant scientific attention due to its widespread environmental presence and potential for bioaccumulation in aquatic ecosystems. As a replacement for legacy PFAS like perfluorooctane (B1214571) sulfonate (PFOS), understanding the environmental fate and toxicological profile of this compound is of paramount importance. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in aquatic organisms, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant processes to support research and risk assessment activities.

Introduction to this compound

This compound, also known by its trade name F-53B, is primarily used as a mist suppressant in the electroplating industry.[1][2][3][4] Its chemical structure, characterized by a six-carbon fluorinated chain, an ether linkage, and a chlorine atom, was initially thought to confer lower bioaccumulative potential compared to its long-chain predecessors. However, accumulating evidence suggests that this compound is both persistent and bioaccumulative in the aquatic environment, raising concerns about its potential ecological impact.[5][6] The compound has been detected globally in various environmental matrices, including surface waters, sediments, and wildlife, indicating its potential for long-range transport.[7][8]

Quantitative Bioaccumulation Data

The bioaccumulation potential of this compound has been investigated in several aquatic species. The following tables summarize key quantitative data from various studies, including Bioconcentration Factors (BCF), Bioaccumulation Factors (BAF), and Trophic Magnification Factors (TMF).

Table 1: Bioconcentration and Bioaccumulation Factors of this compound in Aquatic Organisms

| Organism | Metric | Value | Key Findings & Reference |

| Zebrafish (Danio rerio) larvae | BCF | 3612 - 3615 | Rapid accumulation in a concentration and time-dependent manner, with slow elimination (half-life: 241.5 - 258.6 h).[9] |

| Crucian carp (B13450389) (Carassius carassius) | log BAF | 4.1 - 4.3 | Whole-body log BAF values exceeded the regulatory bioaccumulation criterion, suggesting a higher bioaccumulation potential than PFOS.[6] |

| Freshwater alga (Scenedesmus obliquus) | log BAF | 4.66 | The total log BAF was higher than that reported for PFOS in freshwater plankton (2.2-3.2), indicating significant accumulation at the base of the aquatic food web.[1][10] |

| Marine Fish (various species) | log BAF | 3.1 ± 0.17 | Lower bioaccumulation factor compared to PFOS (3.4 ± 0.22) in the studied marine fish.[11] |

Table 2: Trophic Magnification and Biota-Sediment Accumulation Factors

| Study Location/Food Web | Metric | Value | Key Findings & Reference |

| East China Sea Marine Food Web | TMF | 2.3 (95% CI: 1.9-2.6) | Displayed the highest trophic magnification factor among the studied PFAS, indicating biomagnification.[11] |

| Bohai Sea, China | Trophic Transfer | Magnified along the food chain | Similar to PFOS, 6:2 Cl-PFESA was found to be magnified along the marine food chain.[2] |

| Marine Snail and Crab | log BSAF | Lower than 8:2 Cl-PFAES | 8:2 Cl-PFAES consistently had a higher biota-sediment accumulation factor than this compound.[11] |

Experimental Protocols

Accurate assessment of bioaccumulation potential relies on standardized and well-documented experimental methodologies. Below are detailed protocols for key experiments cited in the assessment of this compound.

Fish Bioconcentration Test (based on OECD Guideline 305)

This protocol outlines a flow-through fish bioconcentration test to determine the BCF of a substance.

-

Test Organism: A suitable fish species, such as Zebrafish (Danio rerio), is selected.[12]

-

Test Substance Preparation: A stock solution of this compound is prepared in a solvent carrier (if necessary) and diluted to the desired test concentrations.

-

Exposure (Uptake) Phase:

-

Fish are exposed to at least two concentrations of this compound in a flow-through system for a period of 28 days.[5][12][13]

-

A control group is maintained in water without the test substance.

-

Water quality parameters (dissolved oxygen, pH, temperature, hardness) are monitored regularly.[5]

-

Water samples are collected periodically to measure the actual concentration of this compound.

-

Sub-samples of fish are taken at predetermined intervals to measure the concentration of this compound in their tissues.

-

-

Depuration (Elimination) Phase:

-

Chemical Analysis:

-

Data Analysis:

Zebrafish Embryo Acute Toxicity Test (based on OECD Guideline 236)

This test is often a prerequisite to determine appropriate concentrations for bioaccumulation studies.

-

Test Organism: Newly fertilized zebrafish (Danio rerio) eggs.[16][17]

-

Exposure: Embryos are exposed to a range of this compound concentrations in multi-well plates for 96 hours.[2][16]

-

Observations: Lethality is assessed daily based on four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[2][9][17]

-

Endpoint: The median lethal concentration (LC50) is calculated at 96 hours.[17]

Analytical Methodology for this compound in Biota (based on EPA Method 1633)

This method provides a standardized approach for the analysis of PFAS, including this compound, in tissue samples.

-

Sample Preparation:

-

Fish tissue is homogenized.

-

A known amount of isotopically labeled internal standard is added to the sample.

-

-

Extraction:

-

The sample is extracted using a suitable solvent, such as acetonitrile (B52724) or methanol.[18][19]

-

The extract may undergo a cleanup step, for example, using solid-phase extraction (SPE) to remove interfering substances.[18][19]

-

-

Instrumental Analysis:

-

Quantification:

-

The concentration of this compound is determined by isotope dilution, comparing the response of the native analyte to its corresponding labeled internal standard.

-

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships.

Caption: Workflow for a fish bioconcentration study based on OECD Guideline 305.

Caption: Factors influencing the bioaccumulation potential of this compound.

Discussion and Future Outlook

The available data strongly indicate that this compound has a significant potential for bioaccumulation in aquatic organisms. In some cases, its bioaccumulation potential appears to be comparable to or even exceed that of PFOS, the substance it was designed to replace.[1][6] The detection of this compound in higher trophic level organisms and evidence of trophic magnification underscore the need for a thorough understanding of its behavior in aquatic food webs.[2][11]

Future research should focus on:

-

Expanding the range of aquatic species tested to better understand interspecies differences in uptake and elimination.

-

Conducting long-term studies to assess the chronic effects of bioaccumulated this compound.

-

Investigating the potential for biotransformation of this compound in aquatic organisms.

-

Elucidating the mechanisms of toxicity associated with this compound exposure.

This technical guide serves as a foundational resource for scientists and professionals engaged in the study of emerging contaminants. The provided data and protocols are intended to facilitate further research and contribute to a more comprehensive environmental risk assessment of this compound.

References

- 1. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 2. oecd.org [oecd.org]

- 3. Practical advice for selecting or determining trophic magnification factors for application under the European Union Water Framework Directive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. epa.gov [epa.gov]

- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 8. Orally Administered 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) Causes Thyroid Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wko.at [wko.at]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. epa.gov [epa.gov]

- 15. Analysis of PFAS in Water according to EPA 1633 [sigmaaldrich.com]

- 16. oecd.org [oecd.org]

- 17. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]

- 18. researchgate.net [researchgate.net]

- 19. waters.com [waters.com]

- 20. measurlabs.com [measurlabs.com]

The Toxicological Landscape of 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (6:2 Cl-PFAES) in Fish: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFAES), also known as F-53B, has been widely used as a replacement for perfluorooctane (B1214571) sulfonate (PFOS), particularly in the metal plating industry.[1] Its prevalence has led to its detection in various environmental compartments, wildlife, and humans, raising significant concerns about its potential ecological and health impacts.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological effects of this compound on fish, a critical component of aquatic ecosystems. We synthesize key findings on its acute and chronic toxicity, bioaccumulation potential, and the molecular mechanisms underlying its adverse effects. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key toxicological pathways.

Acute and Chronic Toxicity

This compound exhibits moderate to high acute toxicity in fish, with larvae being more sensitive than embryos.[3][4] The 96-hour median lethal concentration (LC50) values for zebrafish (Danio rerio) vary depending on the life stage, with larvae showing significantly lower LC50 values than embryos.[4] Chronic exposure to environmentally relevant concentrations has been shown to induce a range of sublethal effects, including reproductive and developmental toxicity, hepatotoxicity, and endocrine disruption.[5][6][7]

Table 1: Acute Toxicity of this compound to Fish

| Species | Life Stage | Exposure Duration (hours) | LC50 (mg/L) | Reference |

| Zebrafish (Danio rerio) | Adult | 96 | 24.7 | [5] |

| Zebrafish (Brachydanio rerio) | - | 96 | >15 | [8] |

| Zebrafish (Danio rerio) | Embryo | 96 | 15.1 | [4] |

| Zebrafish (Danio rerio) | Larvae | 96 | 2.4 | [4] |

Bioaccumulation and Biomagnification

A significant concern with this compound is its potential to bioaccumulate in aquatic organisms. Studies have demonstrated its bioaccumulative nature in several fish species.[2] The logarithmic bioaccumulation factor (log BAF) has been reported to exceed regulatory criteria in some cases, indicating a high potential for accumulation from the surrounding environment.[2] Furthermore, there is evidence of biomagnification, with the trophic magnification factor (TMF) indicating its potential to concentrate up the food web.[9][10]

Table 2: Bioaccumulation and Biomagnification of this compound in Fish

| Parameter | Species | Value | Reference |

| Log BAF | Crucian carp (B13450389) (Carassius carassius) | 4.1 - 4.3 | [2] |

| Log BAF | Carnivorous freshwater fish | >3.7 | [11] |

| Log BAF | Marine fish | 3.1 ± 0.17 | [9][10] |

| Trophic Magnification Factor (TMF) | Marine food web | 2.3 (95% CI: 1.9-2.6) | [9][10] |

| Bioconcentration Potential | Marine medaka (Oryzias melastigma) | Higher than PFECHS | [6][7] |

Mechanisms of Toxicity

The toxic effects of this compound in fish are mediated through multiple molecular pathways, including the disruption of lipid metabolism, induction of oxidative stress, interference with thyroid hormone signaling, and immunotoxicity.

Disruption of PPAR Signaling and Hepatotoxicity

Chronic exposure to this compound has been shown to induce hepatotoxicity in fish, characterized by histological changes such as hepatomegaly and cytoplasmic vacuolation.[1][12] A key mechanism underlying these effects is the disruption of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism.[1][12] this compound has been found to bind to PPARs with a higher affinity than PFOS and acts as an agonist, leading to altered expression of target genes involved in lipid homeostasis.[1][13] This disruption can result in decreased liver triglyceride levels.[1]

Oxidative Stress

A common mechanism of toxicity for many environmental contaminants, including this compound, is the induction of oxidative stress.[5] Exposure in fish has been linked to the excessive production of reactive oxygen species (ROS) and nitric oxide (NO).[4] This is often accompanied by alterations in the expression of genes related to the antioxidant defense system, such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[3]

Endocrine Disruption: Thyroid Hormone Signaling

This compound has been identified as an endocrine disruptor, specifically targeting the thyroid hormone system in fish.[3] It can interfere with thyroid hormone levels, potentially leading to effects similar to hyperthyroidism.[3] This is achieved by inhibiting the expression of genes crucial for thyroid hormone synthesis, transport, and metabolism.[3]

Immunotoxicity

Exposure to this compound can also impact the immune system of fish. Studies have reported increased expression of numerous immune-related genes in both embryos and larvae of zebrafish following exposure.[4] This suggests that this compound can trigger an immune response and potentially lead to immunotoxicity.

Experimental Protocols

The understanding of this compound toxicity in fish is derived from a variety of experimental designs. A typical workflow for assessing these effects is outlined below.

References